molecular formula C12H9NO5 B15210764 5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid CAS No. 893729-76-5

5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid

Cat. No.: B15210764
CAS No.: 893729-76-5
M. Wt: 247.20 g/mol
InChI Key: ITHAARFXIXIFLB-UHFFFAOYSA-N
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Description

5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid is a complex organic compound characterized by its fused furan and pyridine rings, along with a methoxycarbonyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-(methoxycarbonyl)pyridin-3-ylboronic acid and furan-2-carboxylic acid.

  • Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is often employed to form the carbon-carbon bond between the boronic acid and the carboxylic acid.

  • Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (such as sodium carbonate), and a solvent (like water or ethanol) under reflux conditions.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time to maximize yield and purity.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.

  • Reduction: The pyridine ring can be reduced to form a pyridine derivative.

  • Substitution: The methoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Furan-2,5-dicarboxylic acid

  • Reduction: Pyridine derivatives

  • Substitution: Various substituted pyridine and furan derivatives

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.

Comparison with Similar Compounds

  • 5-(Methoxycarbonyl)picolinic acid

  • 5-(Methoxycarbonyl)pyridin-3-ylboronic acid

  • Furan-2-carboxylic acid

Properties

CAS No.

893729-76-5

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

5-(5-methoxycarbonylpyridin-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C12H9NO5/c1-17-12(16)8-4-7(5-13-6-8)9-2-3-10(18-9)11(14)15/h2-6H,1H3,(H,14,15)

InChI Key

ITHAARFXIXIFLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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